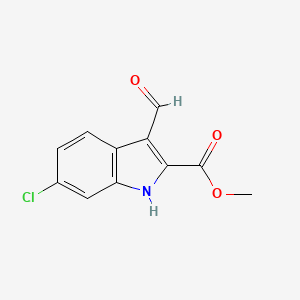

methyl 6-chloro-3-formyl-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

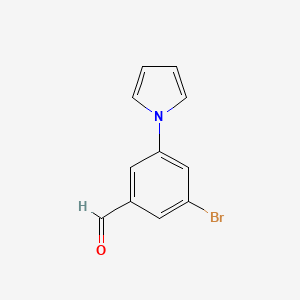

“Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate” is a chemical compound. It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . The IUPAC name of this compound is "methyl 3-formyl-1H-indole-2-carboxylate" .

Molecular Structure Analysis

The molecular formula of “methyl 6-chloro-3-formyl-1H-indole-2-carboxylate” is C11H8ClNO3 . The InChI Code is 1S/C11H9NO3/c1-15-11(14)10-8(6-13)7-4-2-3-5-9(7)12-10/h2-6,12H,1H3 .Physical And Chemical Properties Analysis

“Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate” is a solid . It should be stored in an inert atmosphere at 2-8°C . The molecular weight of this compound is 203.2 .Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives, such as methyl 6-chloro-3-formyl-1H-indole-2-carboxylate, have been used as biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties that can inhibit the growth of cancer cells .

Antimicrobial Applications

Indole derivatives have also been used in the treatment of various microbial infections . Their unique chemical structure allows them to interact with microbial cells and inhibit their growth .

Treatment of Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . Their unique properties allow them to interact with different biological systems and provide therapeutic effects .

Tryptophan Dioxygenase Inhibitors

Methyl indole-6-carboxylate has been used as a tryptophan dioxygenase inhibitor . This has potential applications in the field of immunomodulation, which could be beneficial in the treatment of various immune-related diseases .

Inhibitor of Botulinum Neurotoxin

This compound has been used as an inhibitor of botulinum neurotoxin . This has potential applications in the treatment of botulism, a rare but serious illness caused by botulinum toxin .

ITK Inhibitors

Methyl indole-6-carboxylate has been used as an ITK inhibitor . ITK inhibitors have potential applications in the treatment of various inflammatory and autoimmune diseases .

Antibacterial Agents

This compound has been used as an antibacterial agent . It has potential applications in the treatment of various bacterial infections .

CB2 Cannabinoid Receptor Ligands

Methyl indole-6-carboxylate has been used as a CB2 cannabinoid receptor ligand . This has potential applications in the treatment of various conditions, including pain, inflammation, and neurodegenerative diseases .

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders . .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Propiedades

IUPAC Name |

methyl 6-chloro-3-formyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)10-8(5-14)7-3-2-6(12)4-9(7)13-10/h2-5,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXMWERDCUFMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2912465.png)

![7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2912470.png)

![Diethyl 2-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)malonate](/img/structure/B2912471.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2912474.png)

![Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2912475.png)

![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)

![methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2912480.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2912482.png)